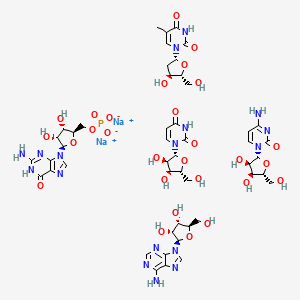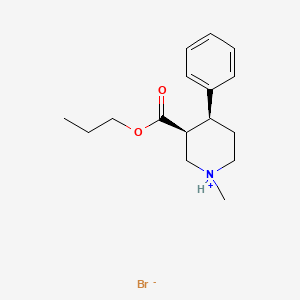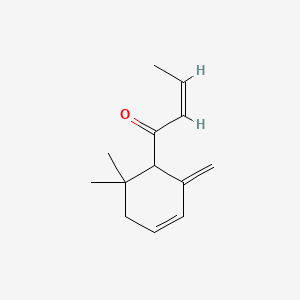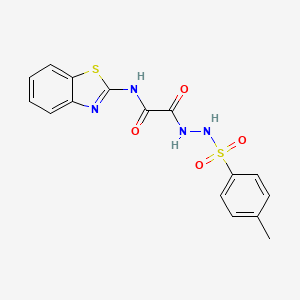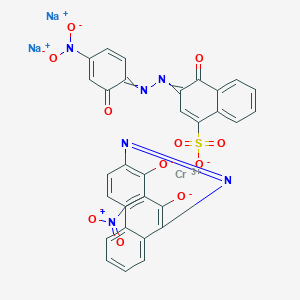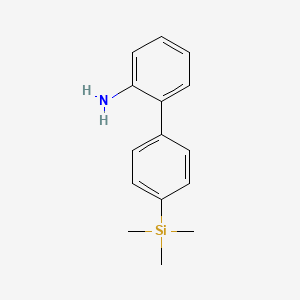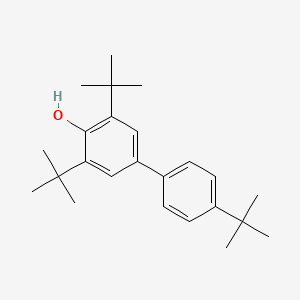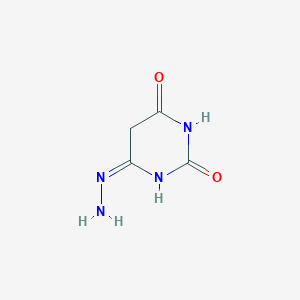![molecular formula C15H24ClNO B13757600 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172292-18-0](/img/structure/B13757600.png)
4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3,5-dimethylbenzyl chloride and piperidine.
Reaction: The benzyl chloride derivative is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a demethylated compound.
Applications De Recherche Scientifique
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A simpler analog without the methoxy and dimethyl groups.
4-(4-Methoxybenzyl)piperidine: Lacks the dimethyl groups on the benzyl ring.
4-(3,5-Dimethylbenzyl)piperidine: Lacks the methoxy group on the benzyl ring.
Uniqueness
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Propriétés
Numéro CAS |
1172292-18-0 |
|---|---|
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13;/h8-9,13,16H,4-7,10H2,1-3H3;1H |
Clé InChI |
JPMPHCZIMYPTTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)CC2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


